

Application Notes: Utilizing Ova Peptide (257-264) in Adoptive T Cell Transfer Studies

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Compound of Interest

Compound Name: Ova peptide (257-264)

Cat. No.: B612579

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Introduction

The Ovalbumin peptide (257-264), with the amino acid sequence SIINFEKL, is a cornerstone reagent in immunological research, particularly in studies involving adoptive T cell transfer.^{[1][2]} This octapeptide represents the immunodominant epitope of chicken ovalbumin and is presented by the murine Major Histocompatibility Complex (MHC) class I molecule, H-2Kb.^[2] ^[3] Its high affinity for H-2Kb and specific recognition by the T cell receptor (TCR) of OT-I transgenic T cells make it an invaluable tool for studying CD8+ T cell activation, proliferation, differentiation, and effector functions. These application notes provide detailed protocols and compiled data for the use of **Ova peptide (257-264)** in adoptive T cell transfer studies, offering a comprehensive resource for researchers in immunology and cancer immunotherapy.

Core Concepts: T Cell Activation and Adoptive Transfer

The fundamental principle behind the use of **Ova peptide (257-264)** lies in its ability to mimic an antigenic challenge, thereby activating a specific population of CD8+ T cells. In adoptive T cell transfer studies, T cells, often from OT-I transgenic mice whose CD8+ T cells express a TCR specific for SIINFEKL, are isolated and transferred into recipient mice.^{[4][5]} Subsequent exposure to the SIINFEKL peptide, either through vaccination or in the context of a tumor model expressing ovalbumin, leads to the activation and expansion of these transferred T cells.

[6][7] This system allows for the precise tracking and functional analysis of an antigen-specific T cell response in vivo.

Key Applications and Experimental Protocols

The versatility of the **Ova peptide (257-264)** allows for its use in a variety of applications to assess T cell function.

In Vitro T Cell Stimulation and Proliferation Assay

This assay is designed to measure the proliferation of Ova-specific T cells in response to antigen presentation.

Protocol:

- Isolation of T Cells: Isolate splenocytes from an OT-I transgenic mouse. For a more purified population, CD8+ T cells can be enriched using magnetic bead separation.[8]
- CFSE Labeling: Resuspend the isolated T cells in PBS at a concentration of 1×10^7 cells/mL. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 2-5 μ M and incubate for 10 minutes at 37°C, protected from light. Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium supplemented with 10% FBS. Wash the cells twice to remove excess CFSE.[3]
- Antigen Presenting Cell (APC) Preparation: Isolate splenocytes from a C57BL/6 mouse to serve as APCs. Plate the APCs in a 96-well plate at a density of $2-5 \times 10^5$ cells/well.[3]
- Peptide Pulsing: Add **Ova peptide (257-264)** to the wells containing APCs at varying concentrations (a titration from 0.01 to 10 μ g/mL is recommended).[3][9]
- Co-culture: Add the CFSE-labeled OT-I T cells to the wells with the peptide-pulsed APCs at a concentration of $1-2 \times 10^5$ cells per well.[3]
- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[3]
- Flow Cytometry Analysis: Harvest the cells and stain with fluorescently-conjugated antibodies against CD8. Analyze the cells using a flow cytometer to measure the dilution of CFSE, which corresponds to cell proliferation.[8]

In Vivo Cytotoxicity Assay

This assay measures the ability of antigen-specific CD8+ T cells to kill target cells in a living animal.^[8]

Protocol:

- **Target Cell Preparation:** Isolate splenocytes from a naive C57BL/6 mouse and split them into two populations.
- **Peptide Pulsing:** Pulse one population with 1 µg/mL of **Ova peptide (257-264)** for 1 hour at 37°C. The second population remains unpulsed.^[10]
- **Fluorescent Labeling:** Label the peptide-pulsed splenocytes with a high concentration of CFSE (CFSE^{high}, e.g., 5 µM) and the unpulsed population with a low concentration of CFSE (CFSE^{low}, e.g., 0.5 µM).^{[1][11]}
- **Adoptive Transfer of Target Cells:** Mix the CFSE^{high} and CFSE^{low} populations at a 1:1 ratio and inject intravenously into recipient mice that have been previously immunized to generate Ova-specific CTLs or have received an adoptive transfer of OT-I T cells.^{[1][11]}
- **Analysis:** After 4-6 hours, harvest the spleens of the recipient mice and prepare a single-cell suspension.^[10] Analyze the cells by flow cytometry to determine the ratio of CFSE^{high} to CFSE^{low} cells. A reduction in the CFSE^{high} population indicates specific killing.^{[11][12]}
- **Calculation of Specific Lysis:** The percentage of specific lysis is calculated using the formula:
$$[1 - (\text{ratio in immunized mice} / \text{ratio in control mice})] \times 100$$
^{[11][12]}

Adoptive T Cell Transfer for Tumor Models

This application is crucial for evaluating the efficacy of T cell-based cancer immunotherapies.

Protocol:

- **Tumor Cell Inoculation:** Subcutaneously inoculate C57BL/6 mice with a tumor cell line engineered to express ovalbumin (e.g., B16-OVA or MC38-OVA).^{[13][14][15]}

- OT-I T Cell Preparation: Isolate CD8⁺ T cells from OT-I transgenic mice. These cells can be activated and expanded in vitro by culturing with **Ova peptide (257-264)** (1 µg/mL) and IL-2 (200 U/mL) for 3 days.[16]
- Adoptive Transfer: When tumors become palpable (e.g., day 7), inject approximately 1-10 x 10⁶ activated OT-I T cells intravenously into the tumor-bearing mice.[13]
- Tumor Growth Monitoring: Measure tumor volume at regular intervals using calipers.[13]
- Immunological Analysis: At the end of the experiment, tumors, spleens, and tumor-draining lymph nodes can be harvested for analysis of T cell infiltration, activation status, and cytokine production by flow cytometry or ELISPOT.[15]

Data Presentation

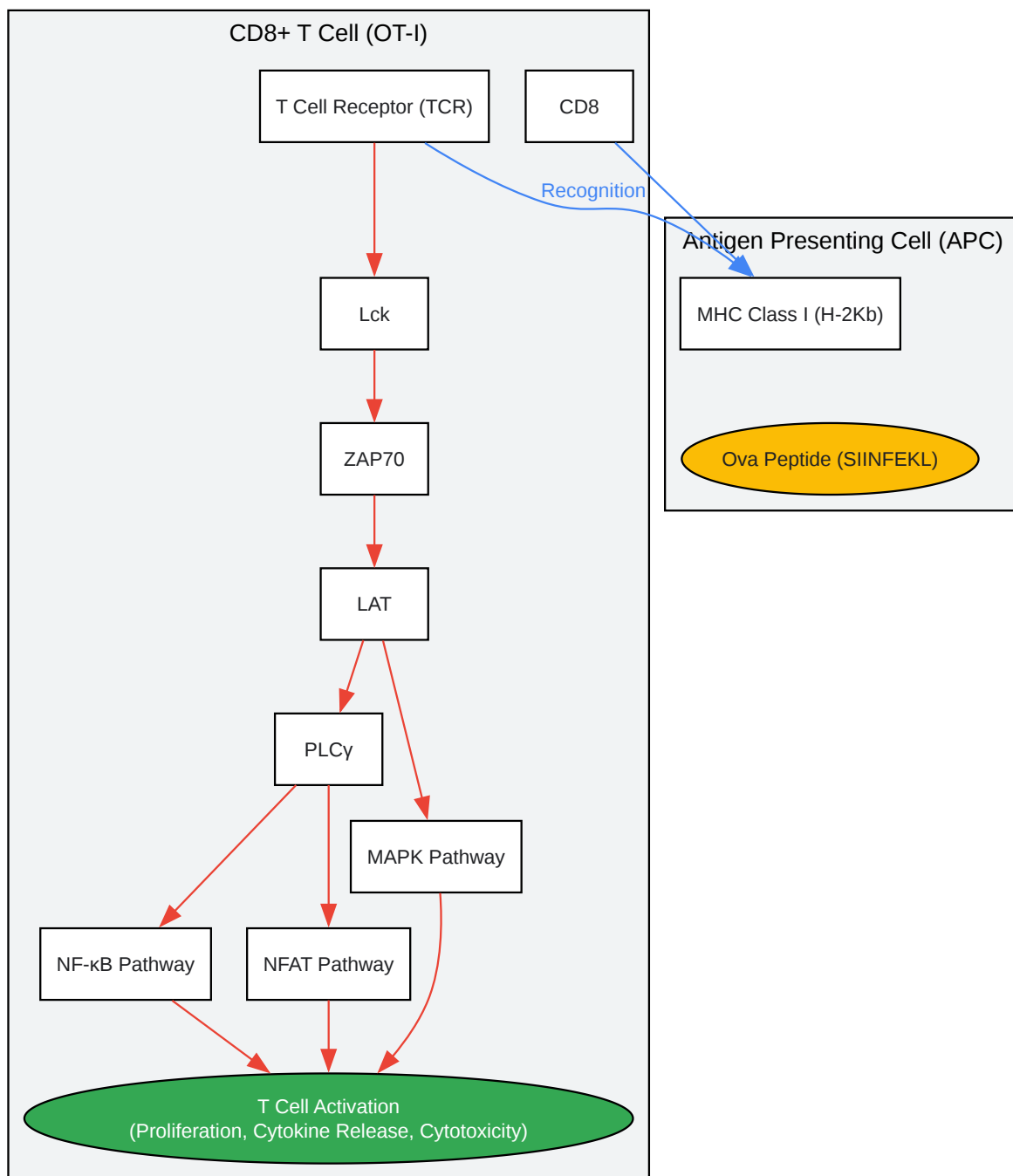
The following tables summarize quantitative data from representative studies utilizing **Ova peptide (257-264)** in various assays.

Assay	Cell Type	Peptide Concentration	Key Finding	Reference
In Vitro T Cell Proliferation	OT-I CD8+ T cells	0.01 - 1 µg/mL	Dose-dependent increase in T cell proliferation as measured by CFSE dilution.[9]	[9]
In Vitro Cytokine Production	OT-I CD8+ T cells	1-10 µg/mL	Stimulation leads to production of IFN-γ and IL-2.[2][8]	[8],[2]
In Vivo Cytotoxicity	Splenocytes	1 µg/mL (for pulsing)	Efficient in vivo lysis of peptide-pulsed target cells by CTLs.[10]	[10]
Treg Induction	OT-I CD8+ T cells	2 µg/mL (with IL-2, TGF-β, Aza)	Induced differentiation into Foxp3+ regulatory T cells with over 70% suppressive function.[17]	[17]
Tumor Growth Inhibition	B16-OVA tumor model	N/A (in vivo)	Adoptive transfer of OT-I T cells significantly inhibited tumor growth.[13]	[13]

Parameter	Value	Conditions	Reference
OT-I T Cell Purity after Isolation	>90%	Using CD8+ T cell Isolation kit (Miltenyi Biotec).[4]	[4]
Number of OT-I T cells for Adoptive Transfer	50,000 - 10×10^6 cells/mouse	Varies depending on the experimental model.[4][13]	[4],[13]
In Vitro T Cell:APC Ratio	1:1 to 1:2	For optimal T cell stimulation.[3]	[3]
Serum IgE and IgG1 Reduction	~70% and ~60% respectively	In an oral tolerance model with adoptive transfer of induced Tregs.[17]	[17]

Visualizations

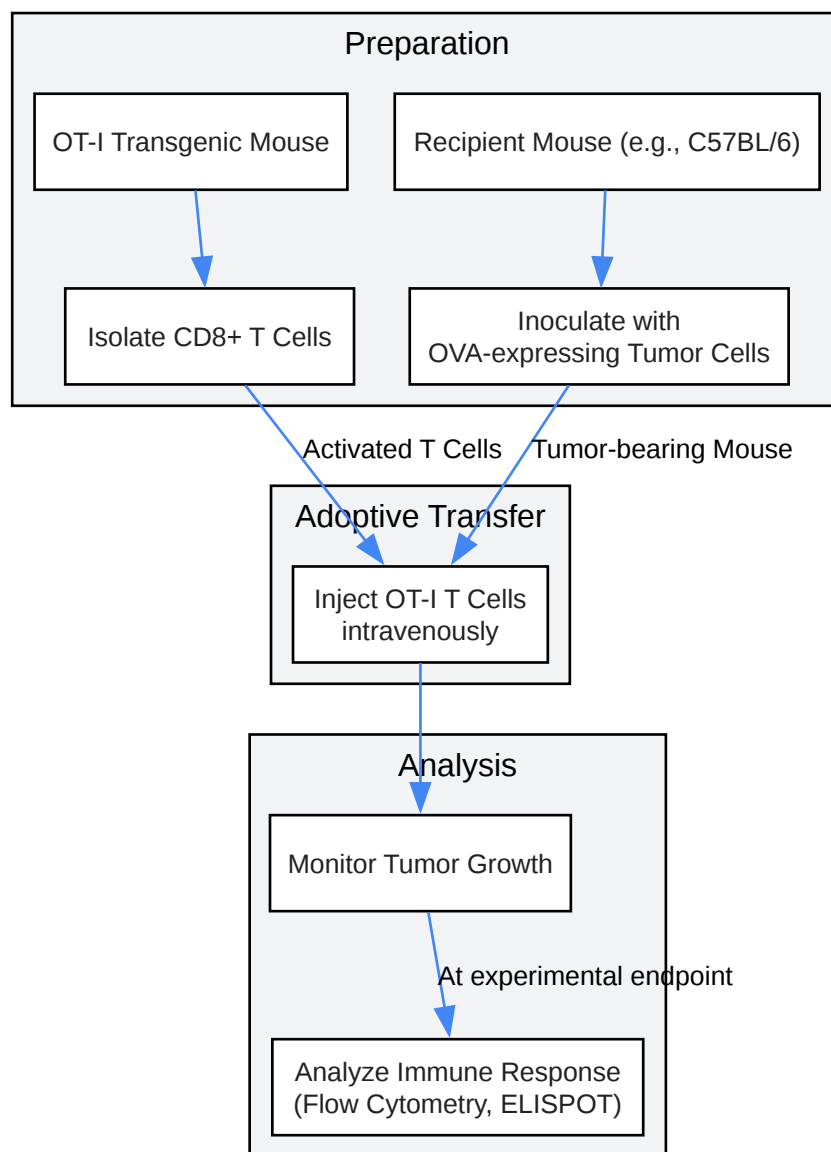
Signaling Pathway of T Cell Recognition



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Caption: TCR signaling cascade upon recognition of the SIINFEKL-H-2Kb complex.

Experimental Workflow for Adoptive T Cell Transfer



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Caption: Workflow for an in vivo adoptive T cell transfer experiment.

Conclusion

The **Ova peptide (257-264)** is an indispensable tool for the study of CD8+ T cell immunology. Its use in conjunction with the OT-I transgenic mouse model provides a robust and highly specific system for dissecting the mechanisms of T cell-mediated immunity. The protocols and data presented in these application notes offer a foundational resource for researchers aiming

to leverage this powerful model system in their studies of basic immunology and the development of novel immunotherapies.

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